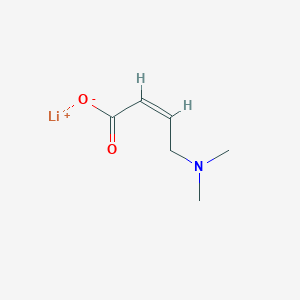

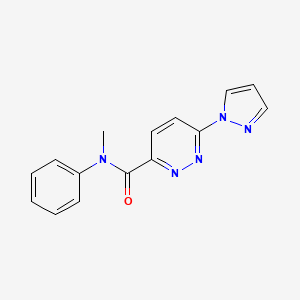

![molecular formula C21H19N5O4 B2544056 N-(2-methoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide CAS No. 1251600-47-1](/img/structure/B2544056.png)

N-(2-methoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(2-methoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide" is a structurally complex molecule that appears to be related to a class of compounds known for their potential biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar molecules that can help us understand the likely characteristics and behaviors of the compound .

Synthesis Analysis

The synthesis of related compounds, as described in the first paper, involves starting from commercially available phthalic anhydride and proceeding through a Suzuki coupling reaction to yield N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines with good yields ranging from 65-75% . This suggests that the synthesis of "N-(2-methoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide" could potentially follow a similar pathway, utilizing a coupling reaction to introduce the appropriate aryl groups onto the core triazolo[4,3-a]pyrazin structure.

Molecular Structure Analysis

The second paper provides a detailed analysis of the molecular structure of a related compound, 2-Phenyl-N-(pyrazin-2-yl)acetamide, which was characterized using various techniques including FTIR, NMR, and single-crystal X-ray diffraction . The compound crystallizes in the monoclinic space group and exhibits intramolecular hydrogen bonding, which contributes to its stability. By analogy, we can infer that "N-(2-methoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide" may also exhibit similar intramolecular interactions and crystallize in a stable form suitable for X-ray diffraction analysis.

Chemical Reactions Analysis

Although the provided papers do not detail specific chemical reactions for the compound , the synthesis and structural characterization of related compounds suggest that it may undergo similar reactions. For instance, the Suzuki coupling mentioned in the first paper is a pivotal reaction for constructing the aryl-substituted phenyl acetamide framework . This type of reaction could be relevant for further functionalization or modification of the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be partially extrapolated from the related structures discussed in the papers. The crystallization behavior and thermal stability, as characterized by thermogravimetric and differential thermal analysis for the compound in the second paper, indicate that similar acetamide derivatives may have distinct melting points and thermal degradation patterns . Additionally, the presence of various functional groups such as methoxy, phenoxy, and acetamide in the compound's structure suggests it may have moderate solubility in organic solvents and could exhibit specific absorption in the UV-Visible spectrum, as well as identifiable peaks in FTIR and NMR spectroscopy.

Applications De Recherche Scientifique

Anticancer and Antimicrobial Applications

Compounds with similar structural features, particularly those involving [1,2,4]triazolo[4,3-a]pyrazine scaffolds, have been synthesized and evaluated for their anticancer and antimicrobial activities. For instance, analogs of 3-methyl-[1,2,4] triazolo[3,4-a]phthalazines have been synthesized and tested for their inhibitory activity against various cancer cell lines, showing promising anticancer properties (G. Kumar et al., 2019). Additionally, certain compounds incorporating a thiadiazole moiety have been synthesized and assessed as insecticidal agents against pests like Spodoptera littoralis, indicating potential applications in agricultural pest control (A. Fadda et al., 2017).

Biological Activity and Drug Development

The research on compounds structurally related to N-(2-methoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide also extends to their potential biological activities. Pyrazole and 1,2,4-triazole derivatives, for example, have been studied for their pharmacological potential, with findings suggesting that the structural combination of these heterocycles can influence interactions with various biological targets, thus highlighting their significance in drug development (S. Fedotov et al., 2022).

Coordination Complexes and Antioxidant Activity

Furthermore, coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized and characterized, revealing insights into the effect of hydrogen bonding on self-assembly processes and demonstrating significant antioxidant activity (K. Chkirate et al., 2019). These studies underscore the potential of such compounds in the synthesis of materials with specific molecular architectures and in applications requiring antioxidant properties.

Propriétés

IUPAC Name |

N-(2-methoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O4/c1-14-7-3-5-9-16(14)30-20-19-24-26(21(28)25(19)12-11-22-20)13-18(27)23-15-8-4-6-10-17(15)29-2/h3-12H,13H2,1-2H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNIRIYPZOVSSDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

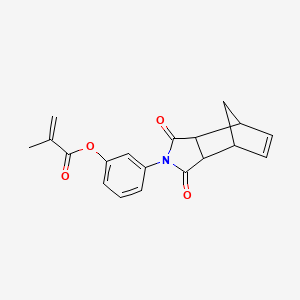

![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B2543974.png)

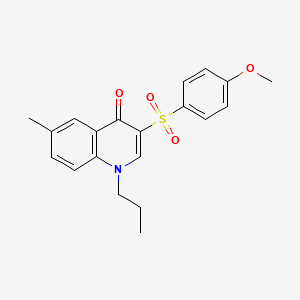

![5-[(2,4-dichlorophenoxy)acetyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2543976.png)

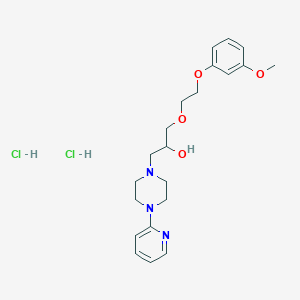

![(1S,4Z,8R)-9-azabicyclo[6.2.0]dec-4-en-10-one](/img/structure/B2543977.png)

![2-Methyl-4-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2543979.png)

![3',5'-Dimethyl 6'-amino-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B2543982.png)

![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2543987.png)

![4-Chloro-6-{[(2,6-dichlorophenyl)sulfanyl]methyl}-2-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine](/img/structure/B2543988.png)

![2-Methyl-4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine](/img/structure/B2543992.png)